Potassium 4-tert-butylphenyltrifluoroborate
Overview
Description
Potassium 4-tert-butylphenyltrifluoroborate is a trifluoroborate building-block compound . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Molecular Structure Analysis
The molecular formula of Potassium 4-tert-butylphenyltrifluoroborate is C10H13BF3K . The molecular weight is 240.118 g/mol . The InChI Key is RQPOMNZPBPIWDB-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium 4-tert-butylphenyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium 4-tert-butylphenyltrifluoroborate is a solid . Its melting point is greater than 230°C . The compound is 95% pure .Scientific Research Applications
Potassium (4-(tert-butyl)phenyl)trifluoroborate: A Comprehensive Analysis
Potassium (4-(tert-butyl)phenyl)trifluoroborate is a specialized organoboron reagent that offers several advantages over its boronic acid and ester counterparts. Notably, it is stable in the presence of moisture and air, and it can withstand strong oxidative conditions . This makes it an invaluable compound in various scientific research applications. Below are six unique applications of this compound, each detailed in its own section.
Cross-Coupling Reactions: This compound serves as a building block in cross-coupling reactions, which are fundamental processes in the synthesis of complex organic compounds. Its stability and reactivity make it an ideal candidate for these reactions, which are pivotal in pharmaceutical research and development.
Material Science: In material science, the compound’s robustness under oxidative conditions allows for its use in the synthesis of new materials, including polymers and nanomaterials that require precise molecular engineering.
Catalysis: Potassium (4-(tert-butyl)phenyl)trifluoroborate can act as a catalyst or a component of catalytic systems due to its chemical properties. It may be used to accelerate chemical reactions in research that focuses on developing more efficient industrial processes.
Molecular Biology: The compound’s stability makes it suitable for use in molecular biology applications where controlled reactions are necessary, such as in the study of gene expression or protein interactions.
Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent due to its purity and stability, aiding in the accurate measurement of chemical substances.
Environmental Science: Its resistance to degradation could make Potassium (4-(tert-butyl)phenyl)trifluoroborate useful in environmental science research, particularly in studies involving soil or water samples that contain reactive species.
Each application mentioned leverages the unique chemical properties of Potassium (4-(tert-butyl)phenyl)trifluoroborate, demonstrating its versatility and importance in scientific research.
Safety And Hazards
Potassium 4-tert-butylphenyltrifluoroborate causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
potassium;(4-tert-butylphenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOMNZPBPIWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635622 | |
Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-tert-butylphenyltrifluoroborate | |
CAS RN |
423118-47-2 | |
Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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